alpha-Cadinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

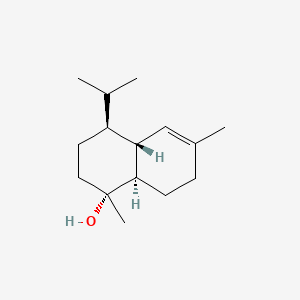

Alpha-cadinol is a cadinane sesquiterpenoid that is cadin-4-ene carrying a hydroxy substituent at position 10. It has a role as a plant metabolite, a fungicide and a volatile oil component. It is a cadinane sesquiterpenoid, a carbobicyclic compound, a tertiary alcohol and a member of octahydronaphthalenes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Alpha-cadinol (C15H26O) is characterized by a hydroxy substituent at position 10 of the cadin-4-ene structure. It is recognized for its role as a plant metabolite, fungicide, and component of volatile oils. Its molecular weight is approximately 222.37 g/mol, and it has been identified in various plant species such as Pongamia pinnata and Machilus mushaensis .

Pharmacological Applications

1. Anticancer Activity

This compound has demonstrated promising anticancer properties. A study on the essential oil from Machilus mushaensis revealed that this compound significantly reduced the viability of several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and K562 (leukemia) cells. The IC50 values for these cell lines were reported to be below 15 ppm, indicating strong cytotoxic effects .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| OEC-M1 | 48.6 |

| J5 | 58.8 |

| A549 | 3.8 |

| HT-29 | 6.8 |

| K562 | 14.8 |

2. Antimicrobial Activity

This compound exhibits moderate antimicrobial activity against various microbial species. The essential oil containing this compound showed inhibition zones ranging from 25 to 29 mm against Gram-positive bacteria and yeast, with minimum inhibitory concentration values between 375-500 μg/mL .

Table 2: Antimicrobial Activity of this compound

| Microbial Species | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Bacillus cereus | 29 | 375 |

| Staphylococcus aureus | 28 | 500 |

| Candida albicans | 25 | 400 |

Cardiovascular Applications

Recent research has indicated that this compound may serve as a potential angiotensin-converting enzyme (ACE) inhibitor. In silico molecular docking studies have shown that this compound has a high binding affinity to ACE, suggesting its potential use in managing hypertension .

Table 3: Binding Affinity of this compound with ACE

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -7.27 |

| Captopril | -6.41 |

Agricultural Applications

This compound is also recognized for its role in agriculture as a natural fungicide. Its presence in essential oils can help protect crops from fungal infections, thereby reducing the reliance on synthetic pesticides .

Eigenschaften

CAS-Nummer |

481-34-5 |

|---|---|

Molekularformel |

C15H26O |

Molekulargewicht |

222.37 g/mol |

IUPAC-Name |

(1R,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15+/m0/s1 |

InChI-Schlüssel |

LHYHMMRYTDARSZ-BYNSBNAKSA-N |

SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Isomerische SMILES |

CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)C(C)C |

Kanonische SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Synonyme |

alpha-cadinol cadinol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.